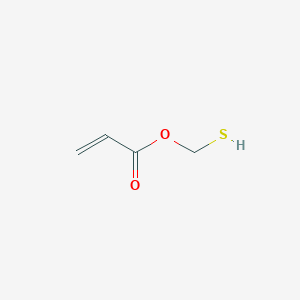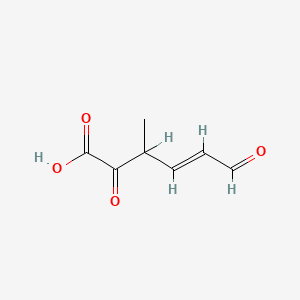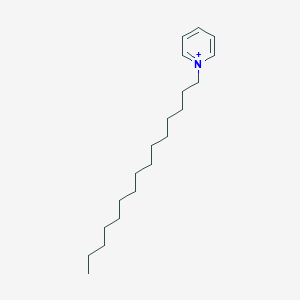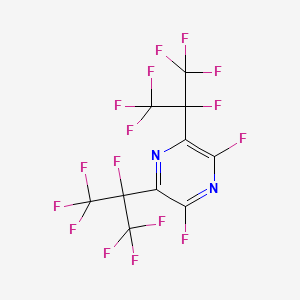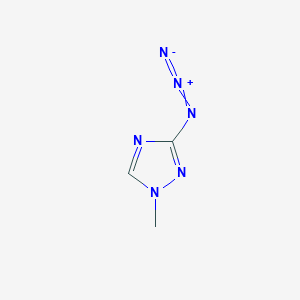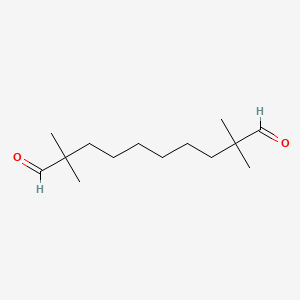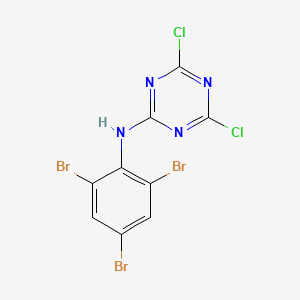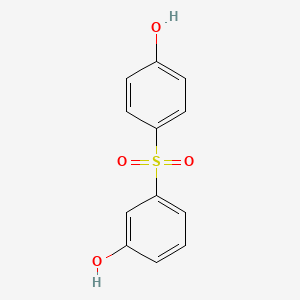
3,3'-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a sulfanediyl bridge. This compound is known for its significant synthetic potential and broad spectrum of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sulfur-containing reagents under controlled conditions. One common method involves the use of aromatic aldehydes and urea in a modified Biginelli reaction, which can be conducted under both conventional thermal heating and microwave activation . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyran-2-one derivatives. These products can have diverse applications in different fields.
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of hybrid polyheterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The sulfanediyl bridge and hydroxyl groups play a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one).
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another pyran-2-one derivative with similar structural features.
Uniqueness
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran-2-one derivatives and enhances its potential for various applications.
Propiedades
Número CAS |
53603-36-4 |
|---|---|
Fórmula molecular |
C12H10O6S |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
4-hydroxy-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C12H10O6S/c1-5-3-7(13)9(11(15)17-5)19-10-8(14)4-6(2)18-12(10)16/h3-4,13-14H,1-2H3 |
Clave InChI |
GBWWPZLYJHSIKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
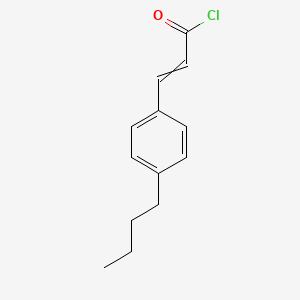
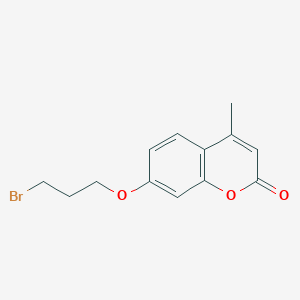
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
